N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a purine base linked to a benzamide group through a ribose sugar moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the ribose sugar and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the purine base or the benzamide group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and molecular interactions. In biology, it serves as a probe to investigate cellular processes and enzyme activities. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide can be compared with other similar compounds, such as other purine derivatives or benzamide-containing molecules. These comparisons highlight its unique structural features and reactivity, which distinguish it from other compounds. Similar compounds include adenosine, guanosine, and various benzamide derivatives, each with their own distinct properties and applications.
Properties
Molecular Formula |
C21H24N6O5 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide |
InChI |
InChI=1S/C21H24N6O5/c1-11(2)19(30)26-21-24-17(23-20(31)12-6-4-3-5-7-12)16-18(25-21)27(10-22-16)15-8-13(29)14(9-28)32-15/h3-7,10-11,13-15,28-29H,8-9H2,1-2H3,(H2,23,24,25,26,30,31)/t13-,14+,15+/m0/s1 |
InChI Key |
IJMTYRMRPMFFIR-RRFJBIMHSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.